![molecular formula C17H15N3O2S2 B4233903 N-(3-methyl-2-pyridinyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide](/img/structure/B4233903.png)
N-(3-methyl-2-pyridinyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide
説明
N-(3-methyl-2-pyridinyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B cells, and its inhibition has been shown to be effective in the treatment of various B cell malignancies.
作用機序
N-(3-methyl-2-pyridinyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide targets BTK, which is a key enzyme involved in the signaling pathways of B cells. BTK plays a crucial role in the activation and proliferation of B cells, and its inhibition leads to the suppression of B cell function and survival. This ultimately results in the suppression of the immune response and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(3-methyl-2-pyridinyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide has been shown to effectively inhibit BTK activity in vitro and in vivo. In preclinical studies, it has demonstrated significant antitumor activity in various B cell malignancies. It has also been shown to effectively suppress the immune response in autoimmune diseases.
実験室実験の利点と制限
One of the major advantages of N-(3-methyl-2-pyridinyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide is its specificity for BTK, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one limitation is that it may not be effective in all B cell malignancies, and may have limited efficacy in certain patient populations.
将来の方向性
Future research on N-(3-methyl-2-pyridinyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide could focus on its potential in combination therapies with other agents, as well as its potential in other B cell malignancies and autoimmune diseases. Further studies could also investigate its mechanism of action and potential biomarkers for patient selection.
科学的研究の応用
N-(3-methyl-2-pyridinyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide has been extensively studied for its potential therapeutic applications in various B cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B cell lymphoma. It has also been investigated for its potential in autoimmune diseases such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
N-(3-methylpyridin-2-yl)-N'-thiophen-2-ylsulfonylbenzenecarboximidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-13-7-5-11-18-16(13)19-17(14-8-3-2-4-9-14)20-24(21,22)15-10-6-12-23-15/h2-12H,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKZIGMRFUQXCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=NS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)N/C(=N/S(=O)(=O)C2=CC=CS2)/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-2-yl)-N'-thiophen-2-ylsulfonylbenzenecarboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。